Home > Products > Screening Compounds P96528 > Retagliptin Phosphate
Retagliptin Phosphate - 1256756-88-3

Retagliptin Phosphate

Catalog Number: EVT-1791836
CAS Number: 1256756-88-3
Molecular Formula: C19H21F6N4O7P
Molecular Weight: 562.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Retagliptin phosphate, with the chemical formula C19H18F6N4O3C_{19}H_{18}F_6N_4O_3 and CAS Registry Number 1256756-88-3, belongs to the class of small molecule drugs. It is specifically designed to target and inhibit the Dipeptidyl Peptidase IV enzyme, which plays a significant role in glucose metabolism and insulin regulation .

Synthesis Analysis

Methods and Technical Details

  1. Core Structure Formation: The initial step involves synthesizing a precursor compound that serves as the backbone for retagliptin.
  2. Functionalization: Subsequent reactions introduce specific functional groups necessary for biological activity.

Industrial production emphasizes high yield and purity through optimized reaction conditions, which include rigorous quality control measures to ensure consistency in the final product .

Industrial Production Methods

The industrial synthesis typically employs a streamlined approach that minimizes purification steps, thus enhancing efficiency. Techniques such as solvent extraction and crystallization are commonly used to isolate the product from reaction mixtures.

Molecular Structure Analysis

Structure and Data

Retagliptin phosphate's molecular structure is characterized by its distinct arrangement of atoms that confer its pharmacological properties. The compound features:

  • A central carbon skeleton with various functional groups.
  • Multiple fluorine atoms that enhance its potency as a Dipeptidyl Peptidase IV inhibitor.

The InChIKey for retagliptin phosphate is WIIAMRXFUJLYEF-SNVBAGLBSA-N, which aids in its identification in chemical databases .

Chemical Reactions Analysis

Reactions and Technical Details

Retagliptin phosphate can undergo several types of chemical reactions:

  • Oxidation: Involves the addition of oxygen or removal of hydrogen.
  • Reduction: Involves the addition of hydrogen or removal of oxygen.
  • Substitution: Involves replacing one functional group with another.

Common reagents include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. These reactions are typically conducted under controlled conditions to yield various derivatives with potential pharmacological applications .

Mechanism of Action

Retagliptin phosphate operates primarily through the inhibition of Dipeptidyl Peptidase IV. This inhibition prevents the breakdown of glucagon-like peptide-1, enhancing its activity. The mechanism can be summarized as follows:

  1. Inhibition of Dipeptidyl Peptidase IV: This enzyme normally deactivates incretin hormones.
  2. Increased GLP-1 Levels: By inhibiting Dipeptidyl Peptidase IV, retagliptin allows for prolonged action of GLP-1.
  3. Regulation of Blood Glucose: Enhanced GLP-1 levels lead to increased insulin secretion and reduced glucagon release, effectively lowering blood glucose levels .
Physical and Chemical Properties Analysis

Physical Properties

Retagliptin phosphate is a solid at room temperature with a specific melting point that varies based on purity and formulation. Its solubility characteristics are essential for its bioavailability and efficacy.

Chemical Properties

The compound exhibits stability under standard storage conditions but may be sensitive to moisture and light. Its reactivity profile includes potential interactions typical of small molecule drugs targeting enzymatic pathways.

Relevant data regarding solubility, stability, and reactivity are critical for formulation development in pharmaceutical applications .

Applications

Retagliptin phosphate has significant applications in various scientific fields:

  • Medicine: Primarily used in treating type 2 diabetes mellitus by enhancing glycemic control through incretin modulation.
  • Biochemistry: Serves as a model compound for studying Dipeptidyl Peptidase IV inhibition mechanisms.
  • Pharmaceutical Development: Utilized in formulating new drug delivery systems aimed at improving therapeutic outcomes in diabetic patients .
Introduction to Retagliptin Phosphate in Diabetes Therapeutics

Role of DPP-4 Inhibition in Type 2 Diabetes Management

Dipeptidyl peptidase-4 (DPP-4) is a serine protease enzyme that rapidly degrades incretin hormones, notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are essential for glucose homeostasis, stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner while suppressing glucagon release from α-cells. In type 2 diabetes mellitus (T2DM), the incretin effect is diminished, contributing to hyperglycemia [1] [7]. DPP-4 inhibitors address this pathophysiology by blocking the enzymatic cleavage of GLP-1 and GIP, thereby prolonging their activity. This mechanism results in:

  • Enhanced insulin secretion: Postprandial insulin release increases by 1.5–2 fold
  • Glucagon suppression: Reduces fasting hepatic glucose output by 20–30%
  • Glucose-dependent action: Low hypoglycemia risk compared to insulin secretagogues
  • Weight neutrality: Unlike sulfonylureas or thiazolidinediones [1] [4] [7].

The catalytic site of DPP-4 features a conserved triad (Ser630, His740, Asp708) and substrate-binding pockets (S1, S2, S2 extensive). Inhibitors targeting these domains prevent the hydrolysis of incretins at the N-terminal alanine or proline residues, amplifying their physiological effects [4] [7].

Retagliptin Phosphate as a Novel DPP-4 Inhibitor: Historical Development and Clinical Relevance

Retagliptin phosphate (SP2086 phosphate) is a selective, competitive DPP-4 inhibitor developed by Jiangsu Hengrui Pharmaceuticals. Approved by China’s NMPA in 2023 (trade name: 瑞泽唐), it represents the latest advancement in the gliptin class, which includes sitagliptin, saxagliptin, and linagliptin. Its development aimed to optimize binding kinetics and selectivity while maintaining a favorable pharmacokinetic profile [6] [9]. Key milestones include:

  • Structural innovation: Incorporation of a fluorinated phenyl moiety and cyanopyrrolidine scaffold
  • Selectivity profile: >10,000-fold selectivity over DPP-8/9, minimizing off-target effects
  • Clinical positioning: Designed for once-daily oral dosing with minimal renal excretion
  • Therapeutic niche: Targets T2DM patients inadequately controlled by metformin or with renal impairment [2] [5] [9].

Properties

CAS Number

1256756-88-3

Product Name

Retagliptin Phosphate

IUPAC Name

methyl 7-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylate;phosphoric acid

Molecular Formula

C19H21F6N4O7P

Molecular Weight

562.4 g/mol

InChI

InChI=1S/C19H18F6N4O3.H3O4P/c1-32-17(31)16-14-8-28(2-3-29(14)18(27-16)19(23,24)25)15(30)6-10(26)4-9-5-12(21)13(22)7-11(9)20;1-5(2,3)4/h5,7,10H,2-4,6,8,26H2,1H3;(H3,1,2,3,4)/t10-;/m1./s1

InChI Key

SFNHOWDAQMIJPX-HNCPQSOCSA-N

SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Canonical SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)CC(CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Isomeric SMILES

COC(=O)C1=C2CN(CCN2C(=N1)C(F)(F)F)C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)N.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.